molecular formula C19H17FN4O7 B2752457 N-(2-fluorophenyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1428379-05-8

N-(2-fluorophenyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2752457
CAS No.: 1428379-05-8
M. Wt: 432.364
InChI Key: GXOTWLUVKIRUDG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic acetamide derivative with a complex heterocyclic architecture. Key structural features include:

  • 2-Fluorophenyl group: Enhances lipophilicity and influences pharmacokinetics by modulating metabolic stability and target binding .
  • 1,2,4-Oxadiazole-furan moiety: The oxadiazole core contributes to hydrogen-bonding interactions, while the furan ring may enhance π-π stacking in biological targets .
  • Oxalate salt: Improves aqueous solubility and bioavailability compared to the free base form .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3.C2H2O4/c18-12-4-1-2-5-13(12)19-15(23)10-22-8-11(9-22)17-20-16(21-25-17)14-6-3-7-24-14;3-1(4)2(5)6/h1-7,11H,8-10H2,(H,19,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOTWLUVKIRUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Heterocycle Influence : Oxadiazole-containing compounds (e.g., the target) may exhibit superior metabolic stability over triazole or thiadiazole derivatives due to reduced oxidative degradation .
  • Substituent Effects : Fluorine at the 2-position on the phenyl ring (target compound) likely balances lipophilicity and target affinity better than bulkier substituents (e.g., chloro-fluoro in Compound B) .
  • Salt Formation : The oxalate salt in the target compound enhances solubility, a critical factor for oral bioavailability compared to neutral analogs .

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